2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(5-Ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is a synthetic compound It showcases notable chemical properties, making it of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. Each stage requires precise control over reaction conditions, including temperature, pH, and solvents used.
One common synthetic route begins with the preparation of the intermediate 5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin. This intermediate undergoes further reactions with appropriate reagents to introduce the acetamide and fluorophenyl groups, forming the final compound.
Industrial Production Methods
Industrial-scale production often involves optimization of the laboratory synthetic route to larger reactors. This requires careful scaling of reagents, solvents, and reaction conditions to ensure yield and purity. High-pressure liquid chromatography (HPLC) and other purification techniques are used post-synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions including:
Oxidation: : Reacting with oxidizing agents, altering the oxidation state of certain atoms within the molecule.
Reduction: : Involving reducing agents that add electrons or hydrogen atoms.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Methanol, ethanol, acetonitrile.
Major Products
Reactions often result in modified derivatives of the original compound, potentially altering biological activity or chemical stability.
Scientific Research Applications
Chemistry
Molecular Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Acts as a catalyst or co-catalyst in certain reactions.
Biology and Medicine
Pharmacology: : Investigated for potential therapeutic effects, including enzyme inhibition or receptor binding.
Drug Design: : Serves as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
Chemical Sensors: : Used in the development of sensors due to its reactive nature.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action is often studied in relation to its interaction with biological macromolecules such as enzymes or receptors. It may inhibit specific enzymes, modulate signaling pathways, or bind to receptors, altering cellular function.
Comparison with Similar Compounds
Similar Compounds
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-acetamide
N-(4-fluorophenyl)-2-acetamidopyrimidine These compounds share structural similarities but exhibit different biological activities, making our primary compound unique in its application and effectiveness.
Properties
IUPAC Name |
2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4/c1-3-27-13-8-9-20-16-15(13)17(25)23(18(26)22(16)2)10-14(24)21-12-6-4-11(19)5-7-12/h4-9H,3,10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZNKBDDMBMIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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